1-Methylisoquinoline

Catalog No.
S589364
CAS No.
1721-93-3
M.F
C10H9N
M. Wt
143.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methylisoquinoline

CAS Number

1721-93-3

Product Name

1-Methylisoquinoline

IUPAC Name

1-methylisoquinoline

Molecular Formula

C10H9N

Molecular Weight

143.18 g/mol

InChI

InChI=1S/C10H9N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-7H,1H3

InChI Key

PBYMYAJONQZORL-UHFFFAOYSA-N

SMILES

CC1=NC=CC2=CC=CC=C12

Synonyms

1-methylisoquinoline, 1-methylisoquinoline hydroiodide

Canonical SMILES

CC1=NC=CC2=CC=CC=C12

The exact mass of the compound 1-Methylisoquinoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101175. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoquinolines - Supplementary Records. It belongs to the ontological category of isoquinolines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Methylisoquinoline (CAS 1721-93-3) is a heterocyclic aromatic compound featuring an isoquinoline core with a methyl group at the C1 position. This substitution fundamentally defines its chemical behavior, distinguishing it from the parent isoquinoline. It serves as a critical intermediate and building block in organic synthesis, particularly for complex, biologically active molecules such as protoberberine alkaloids. Its utility extends to the development of pharmaceuticals, fluorescent probes, and as a ligand in catalysis, where the 1-methyl group's electronic and steric properties are leveraged to direct reaction outcomes.

Substituting 1-Methylisoquinoline with its parent compound, isoquinoline, is frequently unviable in synthetic applications due to the distinct reactivity conferred by the 1-methyl group. This group activates the C1 position, making it a key handle for constructing complex molecular scaffolds, such as in the synthesis of benzo[a]quinolizine derivatives and protoberberine alkaloids where isoquinoline would be an unsuitable precursor. Furthermore, the methyl group sterically and electronically modifies the adjacent nitrogen atom, altering the compound's basicity and coordination properties. This makes 1-Methylisoquinoline a specifically required, non-interchangeable component for reactions where nucleophilicity, ligand behavior, or subsequent C-C bond formations at the C1 position are critical design elements.

Enhanced Basicity Compared to Parent Isoquinoline, Enabling Specific Catalytic and Synthetic Pathways

The methyl group at the C1 position acts as an electron-donating group, increasing the electron density on the heterocyclic nitrogen atom. This results in 1-Methylisoquinoline being a significantly stronger base than its parent compound, isoquinoline. The pKa of 1-Methylisoquinoline is reported as 7.27, a substantial increase over the 5.14 pKa of isoquinoline.

Evidence DimensionBasicity (pKa)
Target Compound Data7.27
Comparator Or BaselineIsoquinoline: 5.14
Quantified Difference2.13 pKa units higher (over 100 times more basic)
ConditionsMeasured in 50% methanol-water solution at room temperature.

This higher basicity is critical for applications requiring a non-nucleophilic organic base or for tuning the electronic properties of metal complexes where it serves as a ligand.

Essential Precursor for Protoberberine Alkaloid Synthesis via Benzo[a]quinolizine Formation

1-Methylisoquinoline is a key precursor for constructing the core structure of protoberberine alkaloids, a class of biologically active compounds. Its utility stems from the reactivity of the 1-methyl group, which can participate in condensation and cyclization reactions that are inaccessible to unsubstituted isoquinoline. For example, it reacts with arylidine malononitriles in a one-pot synthesis to form benzo[a]quinolizine derivatives, which are direct precursors to the alkaloid skeleton. This specific reaction pathway highlights its non-interchangeability with isoquinoline for building these complex heterocyclic systems.

Evidence DimensionSynthetic Pathway Accessibility
Target Compound DataEnables direct, one-pot synthesis of benzo[a]quinolizine core via Michael addition and cyclization.
Comparator Or BaselineIsoquinoline: Lacks the reactive methyl group necessary for this specific annulation strategy.
Quantified DifferenceQualitative; enables a key synthetic route not possible with the comparator.
ConditionsReaction with arylidine malononitriles in the presence of piperidine.

For synthetic chemists targeting protoberberine alkaloids or related heterocyclic systems, 1-Methylisoquinoline is a required starting material, not an optional derivative.

Distinct Physical Properties for Processability and Handling

1-Methylisoquinoline is a low-melting solid or liquid at room temperature, with a reported melting point of 10-12 °C and a boiling point of 126-128 °C at 16 mmHg. In contrast, the parent isoquinoline is a solid with a higher melting point of 26-28 °C and a much higher atmospheric boiling point of 242 °C. The lower melting point of 1-Methylisoquinoline can simplify handling and transfer operations in a laboratory or manufacturing setting, as it can often be handled as a liquid without heating.

Evidence DimensionMelting Point
Target Compound Data10-12 °C
Comparator Or BaselineIsoquinoline: 26-28 °C
Quantified Difference14-18 °C lower melting point
ConditionsStandard atmospheric pressure.

This difference in physical state at ambient temperatures directly impacts process design, material handling protocols, and solvent selection, making 1-Methylisoquinoline preferable for workflows optimized for liquid reagents.

Strategic Precursor in the Synthesis of Protoberberine and Benzo[a]quinolizine Alkaloids

Based on its unique reactivity, 1-Methylisoquinoline is the designated starting material for synthetic routes that rely on the activation of the C1 position to build complex fused heterocyclic systems. It is the correct choice for multi-step syntheses of natural products like berberine, palmatine, and xylopinine, where the initial construction of the core scaffold depends on the 1-methyl group.

Use as a Strong Organic Base in Non-Aqueous Systems

With a pKa significantly higher than its parent compound, 1-Methylisoquinoline is a suitable candidate for processes requiring a moderately strong, non-nucleophilic organic base. It can be used in deprotonation or base-catalyzed reactions where a stronger base than pyridine or isoquinoline is needed, but where inorganic bases or more sterically hindered amines are undesirable.

Development of Tunable Ligands for Homogeneous Catalysis

The steric and electronic properties of 1-Methylisoquinoline, stemming from the C1-methyl group, make it a valuable ligand for tuning the activity and selectivity of metal catalysts. Its enhanced basicity and steric profile compared to isoquinoline allow for the fine-tuning of the electronic environment around a metal center, which can be critical for optimizing catalytic cycles in cross-coupling or polymerization reactions.

XLogP3

2.5

UNII

Z96HOX9RT9

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

58853-80-8
1721-93-3

Wikipedia

1-methylisoquinoline

Dates

Last modified: 08-15-2023

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